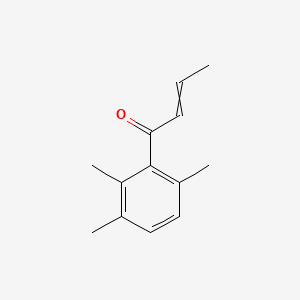
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with dimethyl groups at positions 4 and 5, and a phenylmethoxyphenyl group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylmethoxybenzaldehyde with 4,5-dimethyl-1,2-diaminobenzene in the presence of an oxidizing agent such as iodine or bromine. The reaction is carried out in a solvent like acetic acid or ethanol at elevated temperatures (around 80-100°C) to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to modify the oxazole ring.
Substitution: The phenylmethoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or nitro groups.
科学研究应用
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds or π-π interactions with these targets, leading to inhibition or activation of their function. The phenylmethoxy group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,5-dimethyl-2-phenyl-1,3-oxazole: Lacks the phenylmethoxy group, resulting in different chemical properties and biological activities.
2-(4-phenylmethoxyphenyl)-1,3-oxazole: Lacks the dimethyl groups, which can affect its reactivity and stability.
4,5-dimethyl-2-(4-methoxyphenyl)-1,3-oxazole: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in its chemical behavior.
Uniqueness
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dimethyl and phenylmethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C18H17NO2/c1-13-14(2)21-18(19-13)16-8-10-17(11-9-16)20-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI 键 |
SCAKFOLRXYZMKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




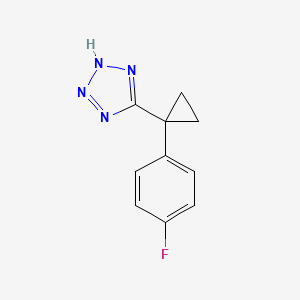

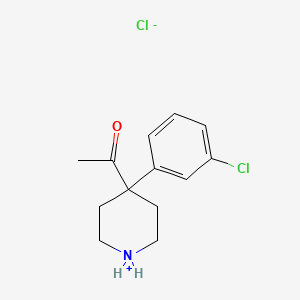
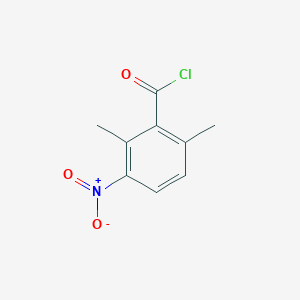
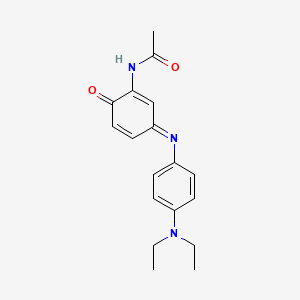
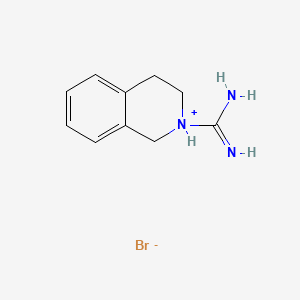
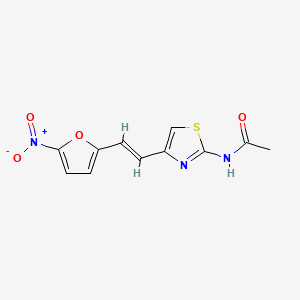
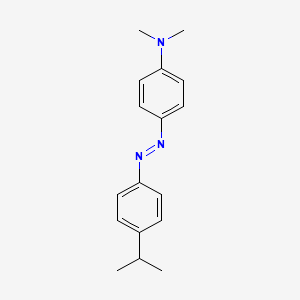
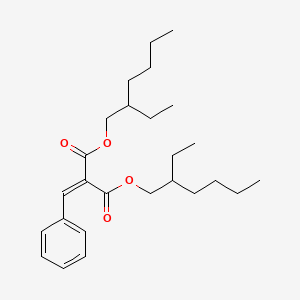
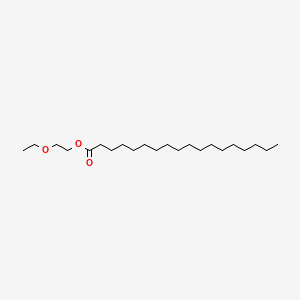
![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
